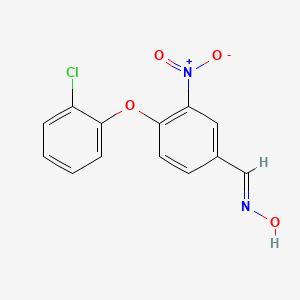

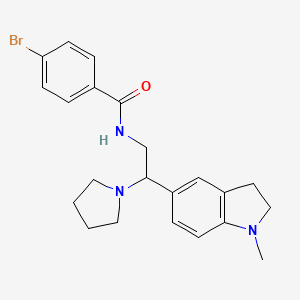

![molecular formula C20H18ClNO5S2 B2589037 Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 900012-68-2](/img/structure/B2589037.png)

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C20H18ClNO5S2. It has an average mass of 451.944 Da and a monoisotopic mass of 451.031494 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. It has an average mass of 451.944 Da and a monoisotopic mass of 451.031494 Da .Aplicaciones Científicas De Investigación

Dyeing Polyester Fibers

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate-related compounds have been explored for their application in the field of textile dyes, particularly for dyeing polyester fibers. For example, derivatives such as ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been synthesized and used to produce monoazo disperse dyes. These dyes show promising results in terms of providing vibrant colors and exhibiting very good wash, perspiration, sublimation, and rub fastness ratings on polyester fabric, though they display poor photostability. The dyeing performance under reduced pressure indicates a potential for achieving deeper hues post-washing, highlighting their applicability in textile manufacturing processes (O. Iyun et al., 2015).

Peptide Synthesis

In peptide synthesis, specific ethyl thiophene-2-carboxylate derivatives have been utilized for protecting carboxyl groups. The 2-(p-nitrophenylthio)ethyl group, a related derivative, offers an alternative for carboxyl-group protection, showcasing advantages in selectivity and removal efficiency. This method emphasizes the compound's role in enhancing the efficiency and specificity of peptide chain assembly, a critical aspect of synthesizing bioactive peptides and proteins for therapeutic applications (M. J. Amaral, 1969).

Acid Corrosion Inhibition

Research on pyran derivatives, including ethyl thiophene-2-carboxylate derivatives, has shown their effectiveness in corrosion inhibition of metals in acidic environments. These compounds significantly increase the corrosion resistance of metals like mild steel in sulphuric acid solutions, suggesting their potential in industrial applications where corrosion resistance is crucial. The effectiveness of these derivatives as corrosion inhibitors underscores their importance in extending the lifespan of metal components in harsh chemical environments (J. Saranya et al., 2020).

Catalytic and Electro-catalytic Reactions

Derivatives of ethyl thiophene-2-carboxylate have been incorporated into polymer-supported systems for catalytic and electro-catalytic reactions. These systems show activity in processes such as the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. The use of poly(3,4-ethylenedioxythiophene) to immobilize both the metal particle catalyst and the reagent exemplifies the innovative application of these compounds in facilitating various chemical transformations, potentially benefiting industries that rely on efficient catalytic processes (C. Sivakumar et al., 2011).

Propiedades

IUPAC Name |

ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5S2/c1-3-27-20(23)18-19(15(12-28-18)13-7-5-4-6-8-13)29(24,25)22-14-9-10-17(26-2)16(21)11-14/h4-12,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAAXKOJOOQNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)

![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)

![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588964.png)

![N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2588966.png)

![3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2588968.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2588973.png)

![(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2588974.png)